3-Acetyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide 3-Acetyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide
Brand Name: Vulcanchem
CAS No.: 28120-02-7
VCID: VC8261417
InChI: InChI=1S/C14H13N2O3.BrH/c1-11(17)13-3-2-8-15(10-13)9-12-4-6-14(7-5-12)16(18)19;/h2-8,10H,9H2,1H3;1H/q+1;/p-1
SMILES: CC(=O)C1=C[N+](=CC=C1)CC2=CC=C(C=C2)[N+](=O)[O-].[Br-]
Molecular Formula: C14H13BrN2O3
Molecular Weight: 337.17 g/mol

3-Acetyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide

CAS No.: 28120-02-7

Cat. No.: VC8261417

Molecular Formula: C14H13BrN2O3

Molecular Weight: 337.17 g/mol

* For research use only. Not for human or veterinary use.

3-Acetyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide - 28120-02-7

Specification

CAS No. 28120-02-7
Molecular Formula C14H13BrN2O3
Molecular Weight 337.17 g/mol
IUPAC Name 1-[1-[(4-nitrophenyl)methyl]pyridin-1-ium-3-yl]ethanone;bromide
Standard InChI InChI=1S/C14H13N2O3.BrH/c1-11(17)13-3-2-8-15(10-13)9-12-4-6-14(7-5-12)16(18)19;/h2-8,10H,9H2,1H3;1H/q+1;/p-1
Standard InChI Key BDMMDPOJHYWQLW-UHFFFAOYSA-M
SMILES CC(=O)C1=C[N+](=CC=C1)CC2=CC=C(C=C2)[N+](=O)[O-].[Br-]
Canonical SMILES CC(=O)C1=C[N+](=CC=C1)CC2=CC=C(C=C2)[N+](=O)[O-].[Br-]

Introduction

Overview of the Compound

3-Acetyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide is a quaternary ammonium salt derived from pyridine. Its structure includes:

  • A pyridinium core.

  • An acetyl group at the 3-position of the pyridine ring.

  • A 4-nitrophenylmethyl substituent attached to the nitrogen atom of pyridine.

  • A bromide counterion for charge balance.

This compound likely exhibits properties typical of ionic organic salts, such as high solubility in polar solvents and potential reactivity due to the electron-withdrawing nitro group.

Potential Applications

While specific applications for this compound are not available in the search results, compounds with similar structures are often studied for:

  • Biological activity: Quaternary ammonium salts are known for antimicrobial or antifungal properties.

  • Organic synthesis: The nitro group can undergo reduction to form amines, enabling further functionalization.

  • Material science: Pyridinium salts are sometimes used in ionic liquids or as intermediates in dye synthesis.

Methods of Synthesis

The synthesis of this compound could involve:

  • Quaternization Reaction: Reacting 3-acetylpyridine with (4-nitrophenyl)methyl bromide to form the pyridinium salt.

  • Purification: Recrystallization or precipitation to isolate the bromide salt.

Characterization Techniques

To confirm its structure and purity, the following analytical methods would be employed:

  • Nuclear Magnetic Resonance (NMR): Both 1H^1H and 13C^13C NMR would identify chemical shifts corresponding to the acetyl, nitrophenyl, and pyridinium groups.

  • Infrared Spectroscopy (IR): Characteristic peaks for nitro groups (1500cm1\sim1500 \, \text{cm}^{-1}) and carbonyl groups (1700cm1\sim1700 \, \text{cm}^{-1}).

  • Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.

  • X-Ray Crystallography: If crystalline, this method would provide detailed structural information.

Hypothetical Data Table

PropertyValue/Description
Molecular FormulaC14_{14}H13_{13}BrN2_2O3_3
Molecular Weight~353.17 g/mol
Melting PointNot available
SolubilitySoluble in polar solvents
Key Functional GroupsNitro (-NO2_2), Acetyl (-COCH3_3)

Research Implications

Further research into this compound could explore:

  • Biological Testing: Screening for antimicrobial or anticancer activity.

  • Reactivity Studies: Examining transformations of the nitro group or acetyl group under various conditions.

  • Material Properties: Investigating its potential use in ionic liquids or as a precursor in advanced material synthesis.

If you have access to additional databases or resources, searching for this compound's CAS number or related studies might yield more specific information. Let me know if you'd like assistance with other aspects of this topic!

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